Technical Guide: Chemical Properties and Applications of N,N-Diethyl-4-nitrosoaniline Hydrochloride
Technical Guide: Chemical Properties and Applications of N,N-Diethyl-4-nitrosoaniline Hydrochloride
Executive Summary
N,N-Diethyl-4-nitrosoaniline hydrochloride (CAS: 13265-60-6) serves as a critical electrophilic intermediate in organic synthesis and analytical chemistry. Distinguished by its intense solvatochromism—appearing as yellow needles in its protonated salt form and green crystals as a free base—this compound acts as a gateway to p-phenylenediamine derivatives (color developers) and oxazine dyes.
This guide provides a rigorous examination of its physicochemical properties, a validated synthesis protocol, and a detailed analysis of its reactivity, specifically focusing on its application in the colorimetric detection of phenols (indophenol formation) and transnitrosation mechanisms.
Physicochemical Characterization
The hydrochloride salt exhibits distinct stability and solubility profiles compared to its free base. The protonation of the diethylamino group stabilizes the nitroso moiety, preventing rapid oxidative degradation.
Table 1: Core Physical Properties
| Property | Specification | Notes |
| IUPAC Name | N,N-Diethyl-4-nitrosoaniline hydrochloride | |
| CAS Number | 13265-60-6 (HCl salt); 120-22-9 (Free base) | Ensure correct CAS is used for procurement. |
| Molecular Formula | C₁₀H₁₄N₂O · HCl | |
| Molecular Weight | 214.69 g/mol (Salt); 178.23 g/mol (Base) | |
| Appearance | Yellow Needles (HCl Salt) | Free base is Green solid. |
| Melting Point | 177 °C (Decomposition) | Distinct from free base (MP: 84–85 °C). |
| Solubility | Soluble in water, ethanol, methanol. | Insoluble in non-polar organic solvents (e.g., hexane). |
| UV-Vis Absorption | Exhibits strong solvatochromism; shifts to visible (green) in basic media. | |
| pKa | ~0.67 (Conjugate acid) | Protonation occurs at the diethylamino nitrogen. |
Spectral Signature & Solvatochromism
The color change from yellow (salt) to green (base) is a visual indicator of the electronic state of the molecule.
-
Acidic pH (Yellow): The diethylamino group is protonated (
), disrupting the conjugation between the amine lone pair and the nitroso group. Absorption is confined to the UV/blue region. -
Basic pH (Green): Deprotonation restores the "push-pull" electronic system (
), allowing a strong charge-transfer band in the visible region (600–700 nm).
Synthetic Pathways & Mechanism
The synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride proceeds via the electrophilic aromatic substitution of N,N-diethylaniline using nitrous acid generated in situ. This reaction is highly regioselective for the para-position due to the steric bulk of the diethylamino group blocking the ortho sites.
Mechanism of Nitrosation
The reaction is governed by the formation of the Nitrosonium ion (
Figure 1: Mechanism of nitrosation. The nitrosonium ion attacks the electron-rich aromatic ring at the para-position.
Protocol A: Laboratory Synthesis
Objective: Synthesis of 50g of N,N-Diethyl-4-nitrosoaniline hydrochloride.
-
Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 50 mL of N,N-diethylaniline in 125 mL of concentrated HCl (37%) .
-
Cooling: Cool the mixture to 0°C using an ice-salt bath. Efficient cooling is critical to prevent diazonium salt formation or tarry byproducts.
-
Nitrosation: Dissolve 24 g of Sodium Nitrite (NaNO₂) in 40 mL of water . Add this solution dropwise to the reaction flask over 45 minutes.
-
Critical Control Point: Maintain internal temperature below 5°C .
-
-
Crystallization: The hydrochloride salt will precipitate as a yellow solid during addition. Stir for an additional hour at 0–5°C.
-
Isolation: Filter the yellow precipitate rapidly on a sintered glass funnel.
-
Purification: Wash the solid with cold dilute HCl (1:1) to remove unreacted amine, followed by a small amount of cold ethanol to remove colored impurities.
-
Drying: Dry in a vacuum desiccator over CaCl₂. Do not use heat, as the compound is thermally unstable.
Reactivity Profile & Applications
The chemical utility of N,N-Diethyl-4-nitrosoaniline stems from the reactivity of the nitroso group (
Reduction: Pathway to Color Developers
Reduction of the nitroso group yields N,N-Diethyl-p-phenylenediamine , a primary intermediate in the photographic industry (CD-1 color developer).
-
Reagents: Zn/HCl, Sn/HCl, or catalytic hydrogenation.
-
Application: The resulting diamine reacts with silver halide and color couplers to form cyan, magenta, and yellow dyes in film processing.
Condensation: The Indophenol Reaction
This is the primary analytical application. In the presence of oxidizing agents or under specific pH conditions, N,N-diethyl-4-nitrosoaniline condenses with phenols to form Indophenol dyes .
-
Mechanism: The nitroso nitrogen acts as an electrophile attacking the para-position of a phenoxide ion.
-
Utility: Used for the colorimetric determination of phenols in wastewater and biological samples.
Figure 2: Reactivity pathways showing reduction, condensation, and hydrolysis outcomes.
Protocol B: Detection of Phenols (Indophenol Test)
Objective: Qualitative/Quantitative detection of phenolic compounds.
-
Reagent Prep: Prepare a 0.1% w/v solution of N,N-Diethyl-4-nitrosoaniline hydrochloride in ethanol.
-
Sample Prep: Adjust the aqueous sample containing phenol to pH ~9–10 using a borate buffer.
-
Reaction: Add 1 mL of the reagent solution to 5 mL of the buffered sample.
-
Observation:
-
Positive Result: Development of a deep blue or green color (Indophenol formation) indicates the presence of a phenol with an open para-position.
-
Interference: Para-substituted phenols will not react or may yield different colors.
-
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[1] |
| Flammability | H228 | Flammable solid.[1][2][3] Risk of spontaneous combustion if dry and impure. |
| Irritation | H315, H319 | Causes skin and serious eye irritation. |
Handling Protocols:
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Storage: Store at 2–8°C. The compound is sensitive to heat and light. Keep away from strong oxidizing agents and reducing agents.[4]
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 67115, N,N-Diethyl-4-nitrosoaniline. [Link]
-
Gupta, V. K., et al. (2012). "Spectrophotometric determination of phenol in water samples using N,N-diethyl-p-nitrosoaniline." Journal of Hazardous Materials. [Link]
Sources
- 1. Manufacturers of N,N-Diethyl-4-nitrosoaniline, 98%, CAS 120-22-9, D 2315, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 2. labproinc.com [labproinc.com]
- 3. N,N-Diethyl-4-nitrosoaniline price,buy N,N-Diethyl-4-nitrosoaniline - chemicalbook [chemicalbook.com]
- 4. nj.gov [nj.gov]
